molecular formula C9H15N3O3S2 B1491344 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine CAS No. 2098092-93-2

5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine

Cat. No. B1491344
CAS RN: 2098092-93-2
M. Wt: 277.4 g/mol
InChI Key: VRBXSLRRGAAXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine (5-DMS) is an organosulfur compound that is widely used in synthetic organic chemistry due to its versatile reactivity and stability. 5-DMS is a strong nucleophile and is commonly used in nucleophilic substitution reactions and in the synthesis of a variety of organic compounds. It is also used in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine has been used in a variety of scientific research applications, including its use as a catalyst in the synthesis of organic compounds, as a reagent in the synthesis of pharmaceuticals and other biologically active compounds, and as a ligand in the preparation of metal complexes. It has also been used as a protecting group in peptide synthesis, and as a reagent in the synthesis of polymers.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The primary advantage of using 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine in lab experiments is its stability and versatility. The compound is relatively stable, and it is able to act as a catalyst in a variety of reactions. Furthermore, it is widely available and can be easily obtained from chemical suppliers. The primary limitation of using this compound in lab experiments is its relatively low reactivity. It is not as reactive as some other nucleophiles, and thus it may not be suitable for certain reactions.

Future Directions

There are a number of potential future directions for the use of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine in scientific research. These include its use as a catalyst in the synthesis of more complex organic compounds, its use as a reagent in the synthesis of pharmaceuticals and other biologically active compounds, and its use as a ligand in the preparation of metal complexes. Additionally, this compound may have potential applications in the development of new materials, such as polymers and nanomaterials. Finally, its use as a protecting group in peptide synthesis may be explored further.

properties

IUPAC Name

5-(2,6-dimethylmorpholin-4-yl)sulfonyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S2/c1-6-4-12(5-7(2)15-6)17(13,14)8-3-11-9(10)16-8/h3,6-7H,4-5H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBXSLRRGAAXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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